3-Chloro-6-(4-nitrophenyl)pyridazine
Overview
Description
3-Chloro-6-(4-nitrophenyl)pyridazine is a heterocyclic aromatic compound that belongs to the pyridazine family Pyridazines are six-membered rings containing two adjacent nitrogen atoms This compound is characterized by the presence of a chlorine atom at the third position and a nitrophenyl group at the sixth position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4-nitrophenyl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-nitrophenyl derivatives under specific conditions. One common method includes the use of a nucleophilic aromatic substitution reaction where the chlorine atom on the pyridazine ring is replaced by a nitrophenyl group. This reaction often requires the presence of a base, such as sodium hydroxide or potassium carbonate, and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4-nitrophenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
3-Chloro-6-(4-nitrophenyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4-nitrophenyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyridazine ring can engage in hydrogen bonding and π-π interactions with target molecules. These interactions can influence the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(4-aminophenyl)pyridazine: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
3-Chloro-6-(4-methylphenyl)pyridazine:
3-Chloro-6-(4-hydroxyphenyl)pyridazine: The presence of a hydroxy group can enhance its solubility and reactivity.
Uniqueness
3-Chloro-6-(4-nitrophenyl)pyridazine is unique due to the combination of a chlorine atom and a nitrophenyl group on the pyridazine ring. This specific arrangement imparts distinct electronic and steric properties, making it valuable for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
3-chloro-6-(4-nitrophenyl)pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2/c11-10-6-5-9(12-13-10)7-1-3-8(4-2-7)14(15)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODAYFZQLZHNPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423333 | |
Record name | 3-Chloro-6-(4-nitrophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99708-47-1 | |
Record name | 3-Chloro-6-(4-nitrophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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